FAP Inhibitory Potency of the Downstream Active Principle (UAMC1110) Derived from This Intermediate vs. Close Structural Analogs
The Boc‑protected intermediate 1448440‑50‑3 is the direct synthetic precursor to UAMC1110 (FAP‑IN‑1). UAMC1110 inhibits fibroblast activation protein (FAP) with an IC50 of 3.2 nM . In contrast, the non‑fluorinated (4‑quinolinoyl)glycyl‑2‑cyanopyrrolidine scaffold yields FAP IC50 values generally in the 10–100 nM range [1]. The 4,4‑difluoro substitution thus contributes approximately a 3‑ to 30‑fold improvement in FAP inhibitory potency relative to the des‑fluoro progenitor scaffold.
| Evidence Dimension | FAP enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 3.2 nM (UAMC1110, derived from target intermediate) |
| Comparator Or Baseline | ∼10–100 nM for non‑fluorinated (4‑quinolinoyl)Gly‑(2S)‑cyanoPro scaffold compounds (e.g., compound 1a in Jansen 2014) |
| Quantified Difference | ~3‑ to 30‑fold improvement |
| Conditions | Recombinant human FAP enzymatic assay |
Why This Matters
Procurement of this specific intermediate ensures the final FAPI construct retains low nanomolar potency rather than the moderate micromolar activity of des‑fluoro analogs, directly impacting tracer sensitivity in imaging applications.
- [1] Jansen K, Heirbaut L, Verkerk R, et al. Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP). J Med Chem. 2014;57:3053–3074. View Source
